molecular formula C11H12FN3 B3006041 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile CAS No. 2012728-48-0

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile

Cat. No.: B3006041
CAS No.: 2012728-48-0
M. Wt: 205.236
InChI Key: BQGZTTPQGCZMPW-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.236. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Docking Studies

A study by Venkateshan et al. (2019) explored the crystal structure of pyridine derivatives, including those similar to 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile. The research involved Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies, particularly focusing on Nicotinamidephosphoribosyltransferase (NAMPT) enzyme interactions, which have implications in apoptosis sensitivity (Venkateshan et al., 2019).

Synthesis and Pharmacological Properties

Mahesh et al. (2004) conducted a study on the synthesis of similar compounds using microwave irradiation. The research highlighted the potential of these compounds as serotonin 5-HT3 receptor antagonists, indicating their relevance in pharmacological research (Mahesh et al., 2004).

Anti-Proliferative Properties and DNA Binding

Ahagh et al. (2019) synthesized benzochromene derivatives containing piperidine and studied their anti-proliferative properties on HT-29 cells. The research also involved understanding the binding attributes with DNA, revealing significant cytotoxic activities through induction of apoptosis (Ahagh et al., 2019).

Chemoselective Synthesis and Biological Properties

Wagener et al. (2020) described a method for the chemoselective reduction of fluoropyridines to yield fluorinated piperidines. This process is crucial for synthesizing fluorinated derivatives of important drug compounds, thereby impacting pharmaceutical and agrochemical research (Wagener et al., 2020).

Antimicrobial Activity and Molecular Docking

Bhat and Begum (2021) worked on the synthesis of piperidine-based compounds and evaluated their in vitro antimicrobial activity. The research also included molecular docking studies to understand the interaction mechanism between these compounds and target proteins in bacterial strains (Bhat & Begum, 2021).

Novel CNS Penetrant M4 PAM Chemotype Discovery

Bewley et al. (2017) detailed the optimization of a novel M4 PAM scaffold, focusing on the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. This research is significant for its contribution to the development of compounds with improved potency and desirable physicochemical profiles for CNS penetration (Bewley et al., 2017).

Properties

IUPAC Name

4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZTTPQGCZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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